molecular formula C24H22N2O6 B13778669 4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene

4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene

Cat. No.: B13778669
M. Wt: 434.4 g/mol
InChI Key: IEIFMIIOHDSQGR-BUHFOSPRSA-N
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Description

4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene is an organic compound with the molecular formula C24H22N2O6 and a molecular weight of 434.44128 g/mol . This compound is characterized by the presence of benzyloxy groups, dimethyl groups, and dinitrostyrene moieties, making it a complex and interesting molecule for various chemical studies.

Preparation Methods

The synthesis of 4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene involves multiple steps, typically starting with the preparation of the benzyloxy and dimethyl-substituted aromatic ring. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

4,5-Bis-benzyloxy-3,6-dimethyl-2,beita-dinitrostyrene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of benzyloxy, dimethyl, and dinitrostyrene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

1,4-dimethyl-2-nitro-3-[(E)-2-nitroethenyl]-5,6-bis(phenylmethoxy)benzene

InChI

InChI=1S/C24H22N2O6/c1-17-21(13-14-25(27)28)22(26(29)30)18(2)24(32-16-20-11-7-4-8-12-20)23(17)31-15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3/b14-13+

InChI Key

IEIFMIIOHDSQGR-BUHFOSPRSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C)[N+](=O)[O-])/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C(=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C)[N+](=O)[O-])C=C[N+](=O)[O-]

Origin of Product

United States

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